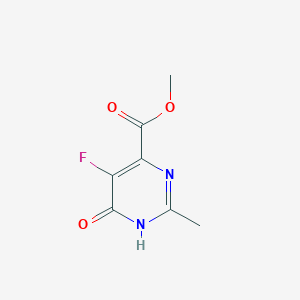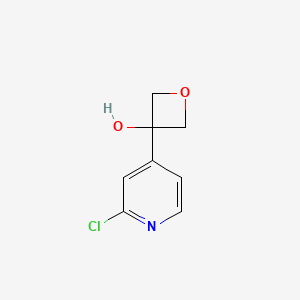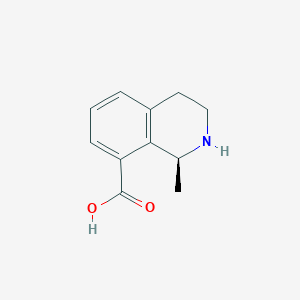
8-Methoxy-3-methylnaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-3-methylnaphthalen-1-ol is a chemical compound with the molecular formula C12H12O2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 8th position and a methyl group at the 3rd position on the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methylnaphthalen-1-ol typically involves the methoxylation and methylation of naphthalene derivatives. One common method includes the reaction of 8-hydroxy-3-methylnaphthalene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the substitution of the hydroxyl group with a methoxy group, yielding this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 8-Methoxy-3-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce brominated or nitrated derivatives .
科学的研究の応用
8-Methoxy-3-methylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antifungal agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Methoxy-3-methylnaphthalen-1-ol, particularly its antifungal activity, involves the inhibition of fungal growth by disrupting cell membrane integrity and interfering with essential metabolic processes. The compound targets specific enzymes and pathways critical for fungal survival, leading to cell death .
類似化合物との比較
8-Hydroxy-3-methylnaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Methylnaphthalene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
8-Methoxynaphthalene: Lacks the methyl group, affecting its chemical properties and reactivity
Uniqueness: 8-Methoxy-3-methylnaphthalen-1-ol is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
22273-56-9 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
8-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-6-9-4-3-5-11(14-2)12(9)10(13)7-8/h3-7,13H,1-2H3 |
InChIキー |
IJJNDUUHBYEDNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)


![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)


![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)



![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)
